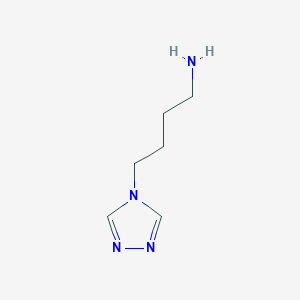

4-(4H-1,2,4-triazol-4-yl)butan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12N4 |

|---|---|

Molecular Weight |

140.19 g/mol |

IUPAC Name |

4-(1,2,4-triazol-4-yl)butan-1-amine |

InChI |

InChI=1S/C6H12N4/c7-3-1-2-4-10-5-8-9-6-10/h5-6H,1-4,7H2 |

InChI Key |

VOXGHUHKUYDIHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=CN1CCCCN |

Origin of Product |

United States |

Synthetic Methodologies for 4 4h 1,2,4 Triazol 4 Yl Butan 1 Amine and Analogues

Strategies for Constructing the 4H-1,2,4-Triazole Moiety

The formation of the 1,2,4-triazole (B32235) ring is a fundamental aspect of the synthesis of the target compound and its analogues. This can be accomplished either by building the ring from acyclic precursors or by modifying an existing triazole scaffold.

Cyclization Approaches for 1,2,4-Triazole Ring Formation

A direct and efficient method for the synthesis of 4-substituted-4H-1,2,4-triazoles involves the reaction of a primary amine with N,N'-diformylhydrazine. google.com This approach constructs the triazole ring and introduces the N-substituent in a single step. For the synthesis of 4-(4H-1,2,4-triazol-4-yl)butan-1-amine, this would ideally involve a reaction with 1,4-diaminobutane (B46682), where one of the amino groups is selectively protected.

Another versatile cyclization method involves the condensation of hydrazides with various carbon and nitrogen sources. For instance, the reaction of formic acid with hydrazine (B178648) hydrate (B1144303) can produce 4-amino-1,2,4-triazole, which can then be further functionalized. researchgate.net A patent describes a process for preparing 4-amino-1,2,4-(4H)triazole derivatives by reacting hydrazine or an aqueous hydrazine solution with a carboxylic acid in the presence of an acidic polymer resin, which allows the reaction to proceed under mild conditions with high yield and purity. researchgate.net

Derivatization of Pre-formed 1,2,4-Triazole Scaffolds

An alternative to de novo ring synthesis is the modification of a pre-existing 1,2,4-triazole ring. This typically involves N-alkylation, a common strategy for introducing substituents onto the nitrogen atoms of the triazole ring. The unsubstituted 1,2,4-triazole can be alkylated to introduce the butan-1-amine side chain. However, the alkylation of 1,2,4-triazole can lead to a mixture of N-1 and N-4 substituted isomers. researchgate.netrjptonline.org The regioselectivity of this reaction is influenced by factors such as the alkylating agent, the base, and the solvent used. rjptonline.org For the synthesis of the target compound, selective N-4 alkylation is desired.

Introduction of the Butan-1-amine Side Chain

The introduction of the butan-1-amine side chain is a critical step in the synthesis. This can be achieved through direct alkylation of the triazole ring or via multi-component reactions.

Direct Functionalization Techniques on the Triazole Ring

The most common direct functionalization technique is the N-alkylation of the 1,2,4-triazole ring with a suitable four-carbon synthon. To avoid side reactions with the primary amine of the side chain, a protected form of 4-aminobutanol or a 4-halobutylamine is typically used. A widely employed strategy involves the use of N-(4-bromobutyl)phthalimide as the alkylating agent. The phthalimide (B116566) group serves as an effective protecting group for the primary amine.

The reaction of 1,2,4-triazole with N-(4-bromobutyl)phthalimide is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net Following the successful alkylation to form N-(4-(4H-1,2,4-triazol-4-yl)butyl)phthalimide, the phthalimide protecting group is removed. A standard method for this deprotection is hydrazinolysis, which involves reacting the phthalimide-protected compound with hydrazine hydrate in a solvent such as ethanol (B145695) or methanol. mdpi.com This cleavage yields the desired this compound and phthalhydrazide (B32825) as a byproduct.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1. Alkylation | 1,2,4-Triazole, N-(4-bromobutyl)phthalimide | K₂CO₃, DMF | N-(4-(4H-1,2,4-triazol-4-yl)butyl)phthalimide | Not specified |

| 2. Deprotection | N-(4-(4H-1,2,4-triazol-4-yl)butyl)phthalimide | Hydrazine hydrate, Methanol, rt | This compound | Not specified |

Multi-Component Reactions for Linkage Formation

While less specific information is available for the direct synthesis of this compound via multi-component reactions (MCRs), these reactions offer an efficient approach for the synthesis of substituted triazoles in a single step from three or more starting materials. nih.gov A hypothetical MCR for the target compound could involve 1,2,4-triazole, a protected 4-aminobutanal, and a suitable third component under catalytic conditions. However, specific examples for this particular synthesis are not readily found in the literature.

Advanced Synthetic Techniques and Catalysis in Triazole Synthesis

Modern synthetic chemistry has introduced a variety of advanced techniques and catalysts to improve the efficiency, selectivity, and environmental friendliness of 1,2,4-triazole synthesis.

Microwave-assisted synthesis has been shown to accelerate the formation of 1,2,4-triazoles, often leading to higher yields and shorter reaction times compared to conventional heating methods. rjptonline.org For instance, the regioselective alkylation of 1,2,4-triazole has been successfully carried out under microwave irradiation using potassium carbonate as a base and an ionic liquid as the solvent. rjptonline.org

The use of catalysts is also prevalent in triazole synthesis. Copper-catalyzed reactions have been employed for the synthesis of various 1,2,4-triazole derivatives. For example, copper(II) acetate (B1210297) has been used as a catalyst in a one-pot synthesis of 1,2,4-triazole derivatives from nitriles and hydroxylamine (B1172632) hydrochloride. While not directly applied to the synthesis of the target compound, these catalytic systems demonstrate the potential for developing more efficient synthetic routes.

Furthermore, solid-phase synthesis has been utilized for the preparation of 1,2,4-triazole libraries, which could be adapted for the synthesis of the target molecule and its analogues. mdpi.com

| Technique/Catalyst | Application in Triazole Synthesis | Potential Advantages |

| Microwave Irradiation | Accelerates N-alkylation and cyclization reactions. rjptonline.org | Reduced reaction times, improved yields. |

| Copper Catalysis | Catalyzes the formation of the triazole ring from various precursors. | Milder reaction conditions, broader substrate scope. |

| Ionic Liquids | Serve as recyclable solvents and promoters for alkylation reactions. rjptonline.org | Green chemistry approach, potential for improved regioselectivity. |

| Solid-Phase Synthesis | Enables the combinatorial synthesis of triazole libraries. mdpi.com | High-throughput synthesis of analogues. |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis and functionalization of heterocyclic compounds, including 1,2,4-triazoles. These methods are primarily used to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the introduction of various substituents onto the triazole core. For the synthesis of analogues of this compound, these reactions could be employed to attach the butylamine (B146782) sidechain to a pre-formed triazole ring or to build upon a triazole scaffold already bearing the sidechain.

One of the most prominent C-C bond-forming reactions is the Suzuki-Miyaura cross-coupling. This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. mdpi.com For instance, a bromo-substituted 1,2,4-triazole could be coupled with a suitable boronic acid pinacol (B44631) ester to introduce aryl or alkyl groups. mdpi.com The efficiency of these reactions often depends on the choice of ligand coordinated to the palladium center. Phosphino-triazole ligands, for example, have been specifically designed and synthesized for use in Suzuki-Miyaura reactions, demonstrating high efficacy in the formation of sterically congested biaryl products. nih.govacs.org

Palladium catalysis is also crucial for N-arylation reactions, which form a C-N bond between a nitrogen atom of the triazole ring and an aryl group. nih.gov This is particularly relevant for creating N-substituted triazole derivatives. While the synthesis of 4-substituted 1,2,4-triazoles typically involves other methods, palladium-catalyzed N-arylation of unsubstituted or 4-substituted 1,2,3-triazoles has been achieved with high N2-selectivity using bulky biaryl phosphine (B1218219) ligands. nih.gov This highlights the potential of palladium catalysis to control regioselectivity in triazole functionalization.

| Reaction Type | Reactants | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Bromo-substituted quinazolines, Boronic acid pinacol ester of 1,3,4-thiadiazole | Pd(dppf)Cl₂, Na₂CO₃, NBu₄Br (PTC) | High yields for C-C bond formation; use of phase-transfer catalyst (PTC) enhances efficiency. | mdpi.com |

| Suzuki-Miyaura | 2-bromo-m-xylene, o-tolylboronic acid | Pd₂(dba)₃, Phosphino-triazole ligand | Effective for coupling bulky substrates to form sterically hindered products. | nih.gov |

| N-Arylation | 1,2,3-Triazole, Aryl bromides/chlorides | Pd₂(dba)₃, Bulky biaryl phosphine ligand (L1) | Highly N2-selective arylation of the triazole ring, kinetically favored process. | nih.gov |

Amine Oxidase-Inspired Catalysis for 1,2,4-Triazole Synthesis

Drawing inspiration from biological systems, amine oxidase-inspired catalysis has emerged as an innovative and environmentally benign approach for synthesizing 1,2,4-triazoles. rsc.org This methodology mimics the function of copper amine oxidases (CuAOs), which are enzymes that selectively oxidize primary amines to aldehydes. researchgate.net Synthetic catalysts, such as those based on o-quinone structures like 1,10-phenanthroline-5,6-dione (B1662461) (phd), can facilitate the aerobic coupling of primary amines and hydrazines to regioselectively produce 1,2,4-triazoles. rsc.orgrsc.org

This bio-mimicking protocol is atom-economical, utilizing molecular oxygen from the air as the terminal oxidant and producing only water and ammonia (B1221849) as by-products. rsc.orgrsc.org The reaction proceeds under mild conditions and typically employs a Lewis acid, such as FeCl₃, as a co-catalyst. The mechanism involves a multi-step cascade that includes the oxidation of the primary amine, formation of a C–N bond through transamination, electrocyclization, and subsequent dehydrogenation. rsc.org This method offers a practical route to diverse 1,2,4-triazole derivatives with high yields and selectivities. researchgate.net For the synthesis of this compound, this approach could theoretically involve the coupling of 1,4-diaminobutane with a hydrazine derivative, although specific application to this target compound is not detailed in the literature.

| Catalyst System | Reactants | Oxidant | Key Advantages | Reference |

|---|---|---|---|---|

| 1,10-phenanthroline-5,6-dione (phd), FeCl₃ (co-catalyst) | Primary amines, Hydrazines | O₂ (1 atm, from air) | Environmentally benign (water and ammonia by-products), atom-economical, mild reaction conditions, high yields and regioselectivity. | rsc.orgrsc.org |

Microwave and Ultrasound-Assisted Synthetic Protocols

To accelerate reaction rates, improve yields, and promote greener chemical processes, microwave (MW) and ultrasound irradiation have been widely adopted in the synthesis of 1,2,4-triazole derivatives. These non-conventional energy sources offer significant advantages over traditional heating methods.

Microwave-Assisted Synthesis: Microwave heating drives chemical reactions by utilizing the ability of polar molecules to convert electromagnetic energy into heat. pnrjournal.com This rapid and uniform heating often leads to a dramatic reduction in reaction times, from hours to minutes, along with increased product yields and purity. rsc.orgrjptonline.org The synthesis of various 1,2,4-triazoles, including the condensation of nitriles and hydrazides or Suzuki coupling reactions to form substituted biphenyl-triazoles, has been successfully performed under microwave irradiation. yu.edu.joscipublications.com For example, piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives were synthesized in just 30 minutes with a 96% yield, compared to 27 hours using conventional heating. rsc.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, relies on the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. asianpubs.org Ultrasound-assisted synthesis of 1,2,4-triazoles has been shown to be highly efficient, providing excellent yields in significantly shorter timeframes compared to conventional methods. mdpi.comresearchgate.net For instance, N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives were obtained in 40-80 minutes with yields of 75-89% under ultrasound, whereas conventional methods required 16-26 hours for lower yields. mdpi.commdpi.com This technique is valued for being economical and efficient. mdpi.com

| Derivative Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| N-substituted 1,2,4-triazole-3-acetamide | Ultrasound | 40–80 min | 75–89% | mdpi.com |

| Conventional | 16–26 h | 60–75% | ||

| Piperazine-azole-fluoroquinolone | Microwave | 30 min | 96% | rsc.org |

| Conventional | 27 h | Not specified | ||

| Imidazolyl-1H-1,2,4-triazole | Ultrasound | 10–25 min | 70–96% | researchgate.net |

| Conventional | Not specified | Not specified |

Reaction Condition Optimization for Enhanced Yield and Regioselectivity

Optimizing reaction conditions is a critical step in developing any synthetic protocol to ensure the highest possible yield and selectivity. For the synthesis of this compound and its analogues, key parameters that require careful tuning include the choice of catalyst, solvent, base, temperature, and reaction time.

Yield Enhancement: The optimization process often involves screening various catalysts and reaction media. In palladium-catalyzed reactions, the choice of ligand is paramount; different phosphine ligands can dramatically affect conversion rates. nih.gov For microwave-assisted syntheses, factors like irradiation power and temperature must be fine-tuned. For example, in a Suzuki coupling to produce biphenyl-triazoles, the reaction was optimized to run for 15 minutes at 150°C. yu.edu.jo Similarly, for ultrasound-assisted protocols, the temperature and duration of sonication are adjusted to maximize yield. mdpi.com

Regioselectivity Control: The 1,2,4-triazole ring contains multiple nitrogen atoms that can be substituted, leading to the potential for regioisomeric products. Achieving high regioselectivity is a significant challenge. The choice of catalyst can be a deciding factor. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, Cu(II) catalysis selectively forms 1,5-disubstituted 1,2,4-triazoles, while Ag(I) catalysis leads to 1,3-disubstituted isomers. organic-chemistry.org In the alkylation of the 1H-1,2,4-triazole core, using weakly nucleophilic bases and appropriate leaving groups can favor substitution at the N1 position. slideshare.net The development of catalyst-controlled methodologies is crucial for selectively synthesizing a specific regioisomer, which is essential for compounds intended for biological applications. isres.org

| Factor | Influence on Synthesis | Example | Reference |

|---|---|---|---|

| Catalyst/Ligand | Controls reaction rate, yield, and regioselectivity. | Ag(I) vs. Cu(II) catalysis yields different regioisomers of 1,2,4-triazoles. Bulky phosphine ligands enhance N2-selectivity in Pd-catalyzed arylations. | nih.govorganic-chemistry.org |

| Solvent System | Affects solubility, reaction rate, and in MW synthesis, heating efficiency. | Optimization of click chemistry reactions showed excellent yields in a MeOH/H₂O/THF solvent mixture. | researchgate.net |

| Base | Crucial for deprotonation and catalyst turnover in cross-coupling reactions. Can control reaction pathways. | The reaction of 2-cyanoacetamidines with sulfonyl azides is base-controlled, leading to different heterocyclic products. | researchgate.net |

| Temperature & Time | Affects reaction kinetics and selectivity. MW and ultrasound can significantly reduce time. | MW synthesis of triazoles optimized at 150°C for 15 min. | yu.edu.jo |

Theoretical and Computational Chemistry of 4 4h 1,2,4 Triazol 4 Yl Butan 1 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic properties of molecules. For 4-(4H-1,2,4-triazol-4-yl)butan-1-amine, these calculations provide a detailed picture of its geometry, molecular orbitals, and the energetic landscape of its various forms.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for the geometry optimization of molecular structures. irjweb.com For derivatives of 1,2,4-triazole (B32235), DFT methods, particularly with the B3LYP functional, are employed to determine the minimum energy structure. acs.orgresearchgate.net The optimization process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the vibrational analysis. nih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles. For the 4H-1,2,4-triazole ring, calculations have shown that the ring is typically planar, a characteristic of its aromatic 6π-electron system. researchgate.netrsc.org The bond lengths within the triazole core, such as N1-C2, C2-N3, N3-N4, N4-C5, and C5-N1, are calculated to be intermediate between single and double bonds, which is consistent with electron delocalization. rad-proceedings.org

Table 1: Representative Calculated Bond Lengths in 1,2,4-Triazole Rings from DFT Studies

| Bond | Typical Calculated Length (Å) | Method/Basis Set |

|---|---|---|

| N-N | 1.375 - 1.390 | AM1 / PM3 |

| C-N | 1.317 - 1.368 | B3LYP/6-31G(d) |

Data compiled from various computational studies on 1,2,4-triazole derivatives. rsc.orgrad-proceedings.org

Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and optical properties. irjweb.comirjweb.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net For 1,2,4-triazole derivatives, the HOMO-LUMO gap is calculated using methods like DFT to predict their chemical behavior. nih.govresearchgate.net The distribution of HOMO and LUMO orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. irjweb.com

Table 2: Calculated HOMO-LUMO Energies and Gaps for Representative Triazole Derivatives

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 7a | -7.128 | -1.491 | 5.637 |

| 7b | -6.973 | -1.358 | 5.615 |

| 7c | -7.144 | -2.526 | 4.618 |

Data from a DFT study on N-phenylpropanamide derivatives of 1,2,4-triazole. nih.gov

The 1,2,4-triazole ring can exist in different tautomeric forms, primarily the 1H- and 4H- tautomers. rad-proceedings.orgijsr.net Theoretical studies have consistently shown that the 1H-1,2,4-triazole form is generally more stable than the 4H-1,2,4-triazole form. nih.gov However, substitution on the ring can influence the relative stability of these tautomers. researchgate.net For this compound, the butylamine (B146782) group is fixed at the N4 position, locking it into the 4H tautomeric form. nih.gov

Conformational analysis, also performed using computational methods, is crucial for understanding the spatial arrangement of the flexible butylamine side chain. By rotating the single bonds in the butylamine chain and calculating the corresponding energies, a potential energy surface can be mapped. This analysis identifies the most stable conformers (global and local minima) and the energy barriers between them. The conformation of the side chain can significantly impact how the molecule interacts with other molecules or biological targets.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving triazole derivatives. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be constructed. For instance, theoretical studies have investigated the decomposition mechanisms of 1,2,4-triazole derivatives, identifying the weakest bonds and the most likely fragmentation patterns. tandfonline.com Molecular electrostatic potential maps can reveal regions susceptible to electrophilic or nucleophilic attack, providing clues about the initial steps of a reaction. tandfonline.com Computational studies have also been used to rationalize the outcomes of photochemical reactions for the synthesis of 1,2,4-triazoles, detailing the involvement of triplet intermediates and azomethine ylides. rsc.org

Studies of Intermolecular Interactions and Non-Covalent Bonding in Triazolyl Compounds

The way triazolyl compounds self-assemble in the solid state is governed by intermolecular interactions. bohrium.com Computational methods, such as Hirshfeld surface analysis and Atoms-in-Molecules (AIM) theory, are used to quantify and characterize these non-covalent bonds. bohrium.com For triazole derivatives, hydrogen bonds are particularly significant, often involving the nitrogen atoms of the triazole ring and functional groups on substituents. rsc.org In the case of this compound, the primary amine group (-NH2) can act as a hydrogen bond donor, while the triazole nitrogen atoms can act as acceptors. These interactions play a crucial role in the crystal packing and physical properties of the compound. bohrium.com The analysis of interaction energies helps to distinguish between strong interactions like hydrogen bonds and weaker contacts, with both electrostatics and dispersion forces contributing to molecular self-assembly. bohrium.com

Computational Design Principles for Rational Development of Triazole-Based Analogues

Computational chemistry provides a powerful platform for the rational design of new molecules with desired properties. mdpi.comnih.gov By starting with the core structure of this compound, computational tools can be used to predict how modifications to the molecule will affect its electronic and steric properties. Structure-based drug design, for example, utilizes molecular docking simulations to predict the binding affinity and orientation of triazole analogues within the active site of a biological target, such as an enzyme. mdpi.commdpi.comresearchgate.net Large virtual libraries of potential analogues can be screened in silico to identify the most promising candidates for synthesis and experimental testing. nih.gov This computer-aided approach significantly accelerates the drug discovery process by prioritizing compounds with a higher likelihood of success. mdpi.com

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the determination of molecular structure. For 4-(4H-1,2,4-triazol-4-yl)butan-1-amine, a complete NMR analysis would provide unambiguous evidence for its constitution and the connectivity of its atoms.

¹H NMR Spectroscopic Analysis

A proton NMR spectrum would be crucial for identifying the different types of hydrogen atoms in the molecule. The expected spectrum would show distinct signals for the protons on the triazole ring and the butylamine (B146782) chain. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the triazole ring would appear at a lower field (higher ppm) compared to the aliphatic protons of the butyl chain due to the deshielding effect of the aromatic and electron-withdrawing triazole ring. The integration of these signals would confirm the number of protons in each environment. Furthermore, the splitting patterns (multiplicity) of the signals, governed by spin-spin coupling, would reveal the number of neighboring protons, thus establishing the connectivity of the butyl chain.

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the triazole ring would be significantly different from those in the aliphatic butyl chain. This technique is particularly useful for confirming the number of different carbon environments and the presence of the heterocyclic ring.

Advanced 2D NMR Techniques for Connectivity and Stereochemical Assignment

To definitively establish the molecular structure, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the sequence of protons in the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range connectivity between protons and carbons (typically over two or three bonds). It would be instrumental in confirming the attachment of the butyl chain to the N-4 position of the triazole ring by showing a correlation between the protons on the carbon adjacent to the triazole ring and the carbons within the triazole ring.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. A high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum would show characteristic losses of neutral fragments from the molecular ion. Analysis of these fragments would help to piece together the structure of the molecule, for example, by observing the loss of the amine group or fragmentation of the butyl chain.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit absorption bands corresponding to the various functional groups in the molecule. Key expected absorptions would include:

N-H stretching: The primary amine group (-NH₂) would show characteristic symmetric and asymmetric stretching vibrations.

C-H stretching: Both aromatic C-H stretching from the triazole ring and aliphatic C-H stretching from the butyl chain would be observed.

C=N and N=N stretching: The triazole ring would have characteristic stretching vibrations in the fingerprint region.

C-N stretching: The stretching vibration of the carbon-nitrogen bond connecting the butyl chain to the triazole ring and the amine group would also be present.

Without access to experimental data, the creation of specific data tables for the aforementioned spectroscopic techniques for "this compound" is not possible.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule. For "this compound," the Raman spectrum would be characterized by vibrations of the 1,2,4-triazole (B32235) ring, the butyl chain, and the terminal amine group.

Expected Raman Shifts:

While a specific Raman spectrum for the title compound is not available, the expected vibrational modes can be predicted based on the functional groups present.

1,2,4-Triazole Ring Vibrations: The triazole ring is expected to exhibit characteristic ring stretching and deformation modes. Studies on related 1,2,4-triazole compounds suggest that prominent bands would appear in the 1200-1600 cm⁻¹ region, corresponding to C=N and N-N stretching vibrations. Ring breathing modes are typically observed at lower wavenumbers.

Butyl Chain Vibrations: The butyl group will contribute to the spectrum with C-H stretching vibrations in the 2800-3000 cm⁻¹ range, as well as CH₂ scissoring, wagging, and twisting modes between 1300 cm⁻¹ and 1450 cm⁻¹. C-C stretching vibrations of the alkyl chain would be found in the 800-1200 cm⁻¹ region.

Amine Group Vibrations: The primary amine group (-NH₂) would show characteristic N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region. The NH₂ scissoring mode is expected around 1600 cm⁻¹.

Interactive Data Table: Predicted Raman Shifts

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₂ | N-H Stretch | 3300 - 3500 |

| C-H (alkyl) | C-H Stretch | 2800 - 3000 |

| -NH₂ | N-H Scissor | ~1600 |

| C=N (triazole) | C=N Stretch | 1200 - 1600 |

| N-N (triazole) | N-N Stretch | 1200 - 1600 |

| CH₂ (alkyl) | CH₂ Scissor/Wag/Twist | 1300 - 1450 |

| C-C (alkyl) | C-C Stretch | 800 - 1200 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for "this compound" has not been reported, analysis of related structures, such as those of 4-alkyl-4H-1,2,4-triazole derivatives, allows for a detailed prediction of its molecular and supramolecular features.

The 4H-1,2,4-triazole ring is known to be planar. The butylamine substituent at the N4 position will have conformational flexibility. In the solid state, the molecule is expected to adopt a conformation that optimizes packing efficiency and intermolecular interactions.

Key Structural Features (Predicted):

Molecular Geometry: The triazole ring will be essentially planar. The bond lengths and angles within the triazole ring are expected to be consistent with those observed in other 4-substituted 4H-1,2,4-triazoles. For instance, the C=N bond lengths are typically around 1.32 Å, and the N-N bond length is approximately 1.38 Å.

Supramolecular Structure: The presence of the terminal amine group is crucial for the formation of intermolecular hydrogen bonds. It is anticipated that the crystal structure would be stabilized by a network of N-H···N hydrogen bonds, where the amine group of one molecule interacts with the nitrogen atoms of the triazole ring of a neighboring molecule. This type of interaction is a common feature in the crystal structures of nitrogen-containing heterocyclic compounds.

Interactive Data Table: Expected Bond Parameters from Analogous Structures

| Bond | Expected Bond Length (Å) |

| N1-N2 | ~1.38 |

| N2-C3 | ~1.32 |

| C3-N4 | ~1.37 |

| N4-C5 | ~1.37 |

| C5-N1 | ~1.32 |

| N4-C(butyl) | ~1.47 |

| Angle | Expected Bond Angle (°) |

| C5-N1-N2 | ~108 |

| N1-N2-C3 | ~110 |

| N2-C3-N4 | ~106 |

| C3-N4-C5 | ~108 |

| N4-C5-N1 | ~108 |

UV-Visible Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule. The chromophore in "this compound" is the 4H-1,2,4-triazole ring.

The electronic spectrum of 4-substituted 4H-1,2,4-triazoles is typically characterized by absorption bands in the ultraviolet region, arising from π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are generally high-energy transitions, resulting in strong absorption bands at shorter wavelengths.

n → π Transitions:* These involve the excitation of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital. These are typically lower in energy and result in weaker absorption bands at longer wavelengths compared to π → π* transitions.

Based on studies of various 4-alkyl-4H-1,2,4-triazole derivatives, the primary absorption maximum (λmax) for "this compound" is expected to be in the range of 250-290 nm. mdpi.com The butylamine substituent is an auxochrome and is not expected to significantly shift the absorption maximum of the triazole chromophore. In some instances, a bathochromic (red) shift to wavelengths above 320 nm has been observed in more complex derivatives, but this is less likely for a simple alkylamine substituent. researchgate.net

Interactive Data Table: UV-Visible Absorption Maxima of Representative 4-Alkyl-4H-1,2,4-triazoles

| Compound | Solvent | λmax (nm) |

| 3,5-Bis(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole | CH₂Cl₂ | 257.5 mdpi.com |

| 3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole | CH₂Cl₂ | 258.5 mdpi.com |

| 3,5-Bis(biphenyl-4-yl)-4-propyl-4H-1,2,4-triazole | CH₂Cl₂ | 282.0 mdpi.com |

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | CH₂Cl₂ | 297.0 nih.gov |

Reaction Mechanisms and Chemical Transformations

Electrophilic and Nucleophilic Reactivity of the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is an aromatic heterocycle characterized by significant stability due to the delocalization of six π-electrons. ijsr.net This aromaticity dictates its reactivity. The ring contains three nitrogen atoms and two carbon atoms, all of which are sp2 hybridized. The presence of electronegative nitrogen atoms makes the carbon atoms (C3 and C5) electron-deficient, rendering them susceptible to nucleophilic attack under certain conditions. Conversely, the nitrogen atoms possess lone pairs of electrons, making them the primary sites for electrophilic attack.

Electrophilic Reactivity: Electrophilic substitution on the 1,2,4-triazole ring occurs exclusively at the nitrogen atoms due to their higher electron density. The N4 atom in the parent compound is already substituted with the butylamine (B146782) chain. Therefore, electrophilic attack, such as alkylation or acylation, would target the N1 or N2 positions. For instance, alkylation of N-unsubstituted 1,2,4-triazoles with alkyl halides can lead to a mixture of N1 and N2 substituted products, with the regioselectivity often influenced by reaction conditions such as the base and solvent used. lookchem.com

Nucleophilic Reactivity: The carbon atoms of the 1,2,4-triazole ring are π-deficient and thus can be attacked by strong nucleophiles, although the aromatic stability of the ring makes such reactions challenging without activating groups. Nucleophilic substitution is more feasible if a good leaving group (e.g., a halogen) is present on a ring carbon.

The reactivity of the 1,2,4-triazole ring is summarized in the table below.

| Reactive Site | Type of Reagent | Predominant Reaction Type | Product Type |

| N1 / N2 Atoms | Electrophiles (e.g., Alkyl halides, Acyl chlorides) | Electrophilic Substitution (e.g., Alkylation, Acylation) | N-substituted triazolium salts or derivatives |

| C3 / C5 Atoms | Nucleophiles (with activating group/leaving group) | Nucleophilic Aromatic Substitution | C-substituted triazole derivatives |

Transformations and Derivatizations of the Butan-1-amine Moiety

The butan-1-amine moiety of the compound possesses a terminal primary amino group (-NH₂), which is a key site for a variety of chemical transformations and derivatizations. The lone pair of electrons on the nitrogen atom makes it both a potent nucleophile and a base.

N-Alkylation: The primary amine can react as a nucleophile with alkyl halides in an SN2 reaction to form secondary amines. libretexts.orgucalgary.ca This process can continue, leading to the formation of tertiary amines and ultimately quaternary ammonium (B1175870) salts, often resulting in a mixture of products. libretexts.org The mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkyl halide. ucalgary.ca

N-Acylation: Primary amines react readily with acylating agents such as acid chlorides or acid anhydrides to form stable N-substituted amides. libretexts.orgyoutube.com This reaction is typically fast and proceeds via a nucleophilic acyl substitution mechanism. A base like pyridine (B92270) is often added to neutralize the HCl byproduct formed when using acid chlorides. youtube.com

Schiff Base Formation: The amine group can undergo a condensation reaction with aldehydes or ketones to form an imine, also known as a Schiff base. iitk.ac.inlibretexts.org The mechanism involves a two-step process: first, a nucleophilic attack by the amine on the carbonyl carbon to form a carbinolamine intermediate, followed by the acid-catalyzed elimination of water to form the C=N double bond. libretexts.orgresearchgate.net The reaction is reversible and sensitive to pH. libretexts.org

Hofmann Elimination: The butan-1-amine group can be converted into an alkene through the Hofmann elimination process. This multi-step reaction involves exhaustive methylation of the amine with excess methyl iodide to form a quaternary ammonium iodide salt. wikipedia.orgbyjus.com Treatment of this salt with a base like silver oxide generates a quaternary ammonium hydroxide, which upon heating, undergoes an E2 elimination reaction. wikipedia.orgmasterorganicchemistry.com Due to the steric bulk of the trimethylamine (B31210) leaving group, the reaction preferentially forms the least substituted alkene (Hofmann's rule), which in this case would be but-1-ene, cleaving the C-N bond of the side chain. byjus.commasterorganicchemistry.com

A summary of these transformations is provided in the table below.

| Reaction Type | Reagent(s) | Intermediate(s) | Product(s) |

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | N-Alkyl/N,N-Dialkyl derivatives, Quaternary Ammonium Salt |

| N-Acylation | Acid Chloride (RCOCl) / Acid Anhydride ((RCO)₂O) | Tetrahedral Intermediate | N-Acyl derivative (Amide) |

| Schiff Base Formation | Aldehyde (R'CHO) / Ketone (R'COR'') | Carbinolamine | Imine (Schiff Base) |

| Hofmann Elimination | 1. Excess CH₃I 2. Ag₂O, H₂O, Heat | Quaternary Ammonium Hydroxide | But-1-ene + N,N-Dimethyl-4-(4H-1,2,4-triazol-4-yl)butan-1-amine |

Oxidation and Reduction Pathways of the Compound

The oxidation and reduction of 4-(4H-1,2,4-triazol-4-yl)butan-1-amine are primarily dictated by the reactivity of the primary amine group, as the 1,2,4-triazole ring is notably stable to common oxidizing and reducing conditions. frontiersin.orgresearchgate.netfrontiersin.org

Oxidation: The primary amine of the butan-1-amine moiety can be oxidized. The oxidation of primary amines can be challenging to control, as it can yield a variety of products. nih.govthieme.de However, specific catalytic systems have been developed for the selective aerobic oxidation of primary amines to nitriles. bohrium.comelsevierpure.comnih.gov This transformation is believed to proceed through an imine intermediate. The direct oxidation of the primary imine leads to the nitrile. nih.gov Therefore, under controlled oxidative conditions, this compound is expected to selectively oxidize at the amine terminus to yield 4-(4H-1,2,4-triazol-4-yl)butanenitrile. The 1,2,4-triazole ring itself is generally resistant to oxidation due to its aromatic character.

Reduction: The 1,2,4-triazole ring is highly stable and resistant to catalytic hydrogenation and chemical reducing agents under conditions that would typically reduce other functional groups. The primary amine group is already in its most reduced state and cannot be further reduced. Therefore, the compound as a whole is generally stable towards reduction reactions.

Heterocyclic Ring Opening and Rearrangement Reactions in Triazole Derivatives

While the 1,2,4-triazole ring is generally stable, it can undergo rearrangement reactions under specific conditions, most notably the Dimroth rearrangement. Ring-opening reactions are less common and typically require harsh conditions or specific activation.

Dimroth Rearrangement: The Dimroth rearrangement is an isomerization reaction characteristic of many nitrogen-containing heterocycles, including certain 1,2,4-triazole derivatives. nih.govwikipedia.org The reaction involves the formal transposition of endocyclic and exocyclic heteroatoms through a sequence of ring-opening and ring-closing steps. nih.gov For fused triazole systems like wikipedia.orgnih.govtcichemicals.comtriazolo[4,3-c]pyrimidines, the rearrangement can be catalyzed by acid or heat. nih.govbeilstein-journals.org The accepted mechanism involves protonation of a ring nitrogen, followed by hydrolytic or solvent-assisted ring opening to form an open-chain intermediate. nih.govresearchgate.net Subsequent rotation around a C-N bond and ring closure at a different nitrogen atom, followed by deprotonation, leads to the rearranged, isomeric heterocyclic system. nih.govbeilstein-journals.org While this reaction is most commonly observed in fused systems, analogous rearrangements can occur in substituted monocyclic triazoles under specific stimuli.

Ring Opening: Cleavage of the 1,2,4-triazole ring is not a common transformation due to its aromatic stability. researchgate.net Such reactions would require high energy input or highly reactive reagents capable of overcoming the ring's resonance stabilization. Reductive cleavage or degradation at very high temperatures (above 200°C) could potentially lead to fragmentation, possibly with the loss of dinitrogen (N₂), but these are not typical synthetic transformations. researchgate.net

Mechanisms of Derivatization and Further Functionalization Strategies

The bifunctional nature of this compound, possessing both a reactive amine and a stable heterocyclic ring, allows for diverse derivatization strategies. Functionalization can be targeted at either moiety, or both, to generate a wide array of new chemical entities.

Functionalization via the Amine Moiety: As detailed in section 5.2, the primary amine is the most reactive site for derivatization.

Mechanism of N-Acylation: Involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of an acyl halide or anhydride, forming a tetrahedral intermediate. Collapse of this intermediate expels the leaving group (halide or carboxylate) to yield the amide.

Mechanism of Schiff Base Formation: This acid-catalyzed reaction begins with the nucleophilic amine attacking the carbonyl carbon. A proton transfer from nitrogen to oxygen creates a carbinolamine. Protonation of the hydroxyl group by the acid catalyst turns it into a good leaving group (H₂O), which is eliminated as the nitrogen's lone pair forms a double bond with the carbon. A final deprotonation step yields the neutral imine. libretexts.orgresearchgate.net

Functionalization of the Triazole Ring:

Mechanism of N-Alkylation: While the N4 position is blocked, the N1 and N2 positions are available for electrophilic attack. In the presence of a base, one of these nitrogens can be deprotonated to form a triazolate anion, a potent nucleophile. This anion can then react with an electrophile like an alkyl halide in an SN2 reaction to form a new N-alkylated derivative.

The following table outlines potential strategies for creating derivatives from the parent compound.

| Strategy | Target Moiety | Reagent Class | Reaction Type | Resulting Functional Group / Structure |

| Amide Synthesis | Butan-1-amine | Acyl Halides, Anhydrides | N-Acylation | Amide |

| Imine Synthesis | Butan-1-amine | Aldehydes, Ketones | Condensation | Imine (Schiff Base) |

| Secondary/Tertiary Amine Synthesis | Butan-1-amine | Alkyl Halides | N-Alkylation | Secondary/Tertiary Amine |

| Quaternary Salt Formation | Butan-1-amine | Excess Alkyl Halide | Exhaustive N-Alkylation | Quaternary Ammonium Salt |

| Nitrile Synthesis | Butan-1-amine | Oxidizing Agent (e.g., Cu/Nitroxyl catalyst) | Oxidation | Nitrile |

| Triazolium Salt Formation | 1,2,4-Triazole Ring | Alkyl Halides | N-Alkylation | N1- or N2-alkylated triazolium salt |

Coordination Chemistry and Metal Complexation

Ligand Design Principles Incorporating 4-(4H-1,2,4-Triazol-4-yl)butan-1-amine

The design of ligands based on the this compound scaffold leverages the distinct properties of its two key functional groups: the 1,2,4-triazole (B32235) ring and the butan-1-amine tail. The triazole ring, an aromatic heterocycle with three nitrogen atoms, is a well-established coordinating moiety in the formation of stable metal complexes. researchgate.netresearchgate.net The nitrogen atoms act as effective σ-donors. researchgate.net

Key design principles include:

Bifunctionality : The ligand possesses two different types of donor sites: the heterocyclic nitrogen atoms of the triazole ring and the primary amine nitrogen. This allows for diverse coordination behaviors, including acting as a monodentate, bidentate, or bridging ligand.

Flexibility : The butyl chain provides significant conformational flexibility. This allows the ligand to adapt to the preferred coordination geometry of various metal ions, facilitating the formation of stable chelate rings or extended bridged networks.

Tunability : The fundamental structure can be modified. For instance, substituents can be added to the triazole ring or the alkyl chain to alter the ligand's steric bulk, electronic properties, and solubility, thereby fine-tuning the properties of the resulting metal complexes. nih.gov

Coordination Modes of the 1,2,4-Triazole Nitrogen Atoms with Metal Centers

The 1,2,4-triazole ring typically coordinates to metal centers through its nitrogen atoms in several distinct modes. The specific mode depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands or counter-ions.

Common coordination modes include:

Monodentate Coordination : The triazole ring can bind to a single metal center through either the N1 or N2 atom. eurjchem.com This mode is often observed when the ligand is present in excess or when other bulky ligands sterically hinder bridging.

Bidentate Bridging Coordination : The most common and well-studied coordination mode for 1,2,4-triazoles involves the N1 and N2 atoms bridging two different metal centers. eurjchem.commdpi.com This N1,N2-bridging leads to the formation of linear chains, polynuclear clusters, and multidimensional frameworks. mdpi.comethz.ch This bridging capacity is a cornerstone of its use in designing magnetic materials and coordination polymers. mdpi.com

Role of the Butan-1-amine Chain in Chelation and Bridging Coordination

Chelation : The four-carbon spacer allows the butan-1-amine group to bend and coordinate to the same metal center as one of the triazole nitrogens. This results in the formation of a thermodynamically stable seven-membered chelate ring. Chelation significantly enhances the stability of the resulting complex compared to coordination with separate monodentate ligands.

Bridging Coordination : In other structural arrangements, the amine group can coordinate to a different metal ion than the triazole ring, leading to the formation of extended polymeric structures. This allows the ligand to act as a flexible linker, connecting metal centers into chains, layers, or three-dimensional networks, complementing the more rigid bridging provided by the triazole ring itself.

Synthesis and Structural Characterization of Metal-Triazole Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in a polar solvent like ethanol (B145695), methanol, or acetonitrile. nih.govmdpi.com The structure of the resulting complexes can be elucidated using techniques such as single-crystal X-ray diffraction, FTIR, and UV-Vis spectroscopy. mdpi.com

Formation of Mononuclear and Polynuclear Coordination Compounds

Depending on the stoichiometry of the reactants and reaction conditions, this compound can form both mononuclear and polynuclear complexes.

Mononuclear Complexes : When the ligand acts in a chelating mode, binding to a single metal ion through both the triazole and amine groups, discrete mononuclear complexes are formed. mdpi.comnih.govnih.gov These complexes typically have the general formula [M(L)n]Xm, where L is the ligand, M is the metal ion, X is a counter-ion, and n is the number of ligands.

Polynuclear Complexes : When the triazole ring adopts its characteristic N1,N2-bridging mode, polynuclear compounds are readily formed. researchgate.net These can range from simple dinuclear or trinuclear clusters to one-dimensional (1D) coordination polymers (chains). mdpi.comnih.gov The flexible butan-1-amine chain can either remain pendant or participate in further cross-linking between these chains.

| Complex Type | Typical Coordination Mode | Resulting Structure | Example Metal Ions |

| Mononuclear | Chelating (Triazole-N and Amine-N to same metal) | Discrete molecules | Cu(II), Zn(II) mdpi.comnih.gov |

| Polynuclear (Chains) | Bridging (Triazole N1, N2 to different metals) | 1D polymers | Fe(II), Cu(II) researchgate.netnih.gov |

| Polynuclear (Clusters) | Bridging and/or Chelating | Discrete multi-metal units | Mn(II), Co(II) mdpi.com |

Integration into Metal-Organic Frameworks (MOFs)

The ability of the 1,2,4-triazole group to form robust bridges between metal centers makes ligands like this compound excellent candidates for constructing Metal-Organic Frameworks (MOFs). mdpi.com In this context, the ligand serves as an organic linker connecting metal ions or metal clusters (secondary building units) into extended, often porous, 3D structures. The amine-functionalized butyl chain can introduce functionality into the pores of the MOF, potentially influencing properties like gas sorption, catalysis, or sensing. The synthesis of a copper-based MOF using a related dimethyl-1,2,4-triazole has been reported to show potential as an antibacterial catalyst. frontiersin.org

Electrochemical and Catalytic Properties of this compound Metal Complexes

The coordination of this compound to redox-active metal centers can yield complexes with interesting electrochemical and catalytic properties.

Electrochemical Properties : The electronic environment around the metal center is influenced by the donor atoms of the ligand. Cyclic voltammetry studies on related metal-triazole complexes reveal redox processes associated with the metal center (e.g., Fe(II)/Fe(III) or Cu(I)/Cu(II) couples). rsc.orgresearchgate.netresearchgate.net The potential of these redox events can be tuned by modifying the ligand structure. The reversible redox behavior of some ferrocenyl-triazole complexes suggests the electrochemically generated species remain stable and soluble. rsc.org

Catalytic Properties : Metal complexes incorporating triazole-based ligands have been investigated as catalysts for various organic transformations. rsc.orgresearchgate.net For example, copper(II) complexes with triazole derivatives have been shown to catalyze oxidation reactions, such as the oxidation of styrene (B11656) to benzaldehyde. rsc.org Iron complexes with tailored triazole-derived ligands are effective catalysts for C-H amination reactions. nih.gov The presence of the amine group in this compound could also allow the complex to participate in base-catalyzed reactions or to be anchored onto solid supports.

| Property | Description | Potential Applications |

| Electrochemical Activity | Reversible metal-centered redox couples (e.g., Mn+/M(n+1)+). | Voltammetric sensing, electrochromic materials. rsc.orgresearchgate.net |

| Catalytic Oxidation | Catalyzes the oxidation of organic substrates like alkanes or alkenes. | Synthesis of fine chemicals (e.g., aldehydes, ketones). rsc.org |

| C-H Amination | Facilitates the formation of C-N bonds via nitrene insertion. | Pharmaceutical synthesis, materials science. nih.gov |

Applications in Advanced Materials Science and Catalysis

Design of Organic Ligands for Functional Materials Development

The 1,2,4-triazole (B32235) ring is a well-established and versatile ligand in coordination chemistry. chemijournal.comnih.gov The nitrogen atoms in the triazole ring can act as coordination sites for a wide array of metal ions, making compounds like 4-(4H-1,2,4-triazol-4-yl)butan-1-amine excellent candidates for designing organic ligands. These ligands can form stable complexes with transition metals, which are foundational for developing functional materials. dergipark.org.tr For instance, copper(II) complexes with 1,2,4-triazole derivatives have been studied for their magnetic properties. nih.gov The equatorial coordination often involves two deprotonated ligands where copper(II) atoms are linked by the triazole nuclei via their N(1)–N(2) bridging mode. nih.gov The presence of the butan-1-amine tail in the target molecule adds another potential coordination or reaction site, allowing for the formation of more complex, multidimensional coordination polymers. rsc.org These materials are of intense interest for their potential applications in data storage and spintronic devices. nih.gov

Role in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures from smaller molecular components. The this compound molecule is well-suited for this purpose. The triazole ring can participate in various intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π–π stacking. acs.org These interactions, combined with the hydrogen-bonding capability of the terminal amine group, allow the molecule to self-assemble into ordered, supramolecular structures.

This capacity for self-assembly is crucial in crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties. The ability of 1,2,3-triazoles, a related isomer, to engage in supramolecular interactions based on their polarized C-H bonds has been explored in catalyst design. nih.gov Similarly, the 1,2,4-triazole moiety can guide the formation of specific crystalline architectures, which can lead to materials with unique optical or electronic properties. researchgate.net

Applications in Photocatalysis and Light-Driven Transformations

Triazole derivatives are increasingly being integrated into materials designed for photocatalysis. These materials can harness light energy to drive chemical reactions, with applications ranging from pollutant degradation to renewable energy production. researchgate.net For example, a covalent organic framework (COF) containing triazole rings has been developed as a metal-free heterogeneous photocatalyst for the visible-light-driven reduction of CO2 to methane (B114726) (CH4). rsc.org The nitrogen heteroatoms in the triazole ring play a crucial role in stabilizing reaction intermediates, thereby facilitating the conversion process. rsc.org

Table 1: Performance of a Triazole-Based Covalent Organic Framework (TFPB-TRZ) in Photocatalytic CO2 Reduction

| Parameter | Value | Reference |

| Reaction | CO2 to CH4 Conversion | rsc.org |

| Catalyst | TFPB-TRZ COF | rsc.org |

| Light Source | Visible Light | rsc.org |

| Maximum Yield | 2.34 mmol g⁻¹ (in 18 h) | rsc.org |

| Conversion Rate | 128 µmol g⁻¹ h⁻¹ | rsc.org |

| Selectivity for CH4 | ~99% | rsc.org |

| Performance under Sunlight | ~493 µmol g⁻¹ of CH4 (in 8 h) | rsc.org |

Integration into Polymeric Systems for Enhanced Material Properties

Incorporating triazole moieties into polymer structures can significantly enhance their properties. rsc.org The triazole ring can improve thermal stability, mechanical strength, and the ability of the polymer to coordinate with metal ions. nih.govmdpi.com For instance, photopolymerized glassy polymer networks containing triazole units have been shown to achieve remarkable toughness (≈70 MJ m⁻³) and high strain (200%), comparable to conventional thermoplastics. nih.gov The strong intermolecular interactions facilitated by the triazole groups contribute to these superior mechanical characteristics. nih.gov

The butan-1-amine group of this compound provides a reactive handle for covalently integrating the molecule into a polymer backbone or as a pendant group. Triazole-functionalized porous materials have been developed for applications such as capturing metal ions from water, demonstrating the practical utility of these systems. mdpi.com

Table 2: Mechanical Properties of Triazole-Based Photopolymer Networks

| Property | Triazole-CuAAC Polymer (T1) | Triazole-Thiol-ene Polymer (T2) | Reference |

| Toughness (MJ m⁻³) | 69 ± 11 | 70 ± 5 | nih.gov |

| Elongation at Break (%) | 200 ± 20 | 180 ± 20 | nih.gov |

| Young's Modulus (GPa) | 1.1 ± 0.1 | 1.1 ± 0.1 | nih.gov |

| Yield Stress (MPa) | 60 ± 5 | 60 ± 3 | nih.gov |

| Network Strand Density (mmol g⁻¹) | 0.82 | 0.99 | nih.gov |

Investigation of Heterogeneous and Homogeneous Catalysis Mediated by Triazole Derivatives

Triazole derivatives are pivotal in both heterogeneous and homogeneous catalysis. researchgate.net In homogeneous catalysis, triazole-based ligands coordinate with metal centers in solution to form active catalysts. Palladium complexes with triazole-phosphine ligands, for example, have proven effective in amination and Suzuki coupling reactions. rsc.orgfree.fr

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, offering advantages in separation and reusability. researchgate.netresearchgate.net Triazole-based ligands can be anchored to solid supports like silica (B1680970) or alumina (B75360) to create robust and recyclable catalysts. rsc.orghuji.ac.il For instance, a copper-zinc catalyst supported on Al2O3–TiO2 has been used for the synthesis of 1,2,4-triazole derivatives, demonstrating high efficiency and recyclability. rsc.org Similarly, a ruthenium(II)-triazole complex supported on SBA-15 silica has been developed for multicomponent "click" reactions and hydrogen transfer reactions, showing excellent activity and the ability to be reused multiple times without significant loss of performance. huji.ac.il The structure of this compound is well-suited for such applications, as the amine group can be used to covalently attach the molecule to a solid support, creating a stable heterogeneous catalyst.

Future Research Horizons for this compound: An Emerging Platform for Chemical Innovation

The chemical compound this compound, characterized by its bifunctional nature combining a 4-substituted 1,2,4-triazole ring with a primary aminobutyl chain, represents a versatile molecular scaffold with significant potential for future research and development. Emerging areas of investigation are poised to unlock novel applications by focusing on sustainable synthesis, advanced mechanistic analysis, and the rational design of new materials and catalytic systems. This article explores the key future directions and emerging research areas centered on this promising triazole derivative.

Q & A

Q. What are the recommended synthetic routes for 4-(4H-1,2,4-triazol-4-yl)butan-1-amine?

The synthesis of triazole-containing amines typically involves nucleophilic substitution or cyclization reactions. For example, analogous compounds like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine are synthesized via thioether formation using nucleophilic thiols under basic conditions . Oxidation and reduction steps (e.g., using hydrogen peroxide or sodium borohydride) may be employed to modify functional groups. Ensure regioselectivity by optimizing reaction time and temperature to avoid byproducts from competing triazole tautomers.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HMBC) is critical for confirming the amine and triazole moieties. Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns. X-ray crystallography, using programs like SHELXL , resolves stereochemistry and hydrogen-bonding interactions in crystalline forms.

Q. What safety protocols are essential during experimental handling?

Wear nitrile gloves, lab coats, and protective eyewear to avoid skin/eye contact. Use fume hoods for reactions involving volatile reagents. Waste containing triazole derivatives must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structural analysis?

High-resolution X-ray data collection (e.g., synchrotron sources) improves accuracy for disordered triazole rings. SHELXD or SHELXE can resolve phase problems in twinned crystals . For dynamic disorder, refine anisotropic displacement parameters and apply restraints to overlapping atomic positions.

Q. What strategies optimize biological activity in triazole-amine derivatives?

Structure-activity relationship (SAR) studies suggest modifying the butan-1-amine chain length or introducing fluorinated groups (as seen in 4-fluorophenyl analogs) to enhance lipophilicity and membrane permeability . Computational docking (e.g., AutoDock Vina) identifies potential binding interactions with biological targets like antimicrobial enzymes.

Q. How do tautomeric forms of the triazole ring influence reactivity and biological activity?

The 1,2,4-triazole ring exists in equilibrium between 1H and 4H tautomers, affecting electron distribution and hydrogen-bonding capacity. Solid-state NMR or variable-temperature crystallography can monitor tautomerism. Biological assays comparing 1H- and 4H-triazole derivatives (e.g., in anticancer studies) reveal tautomer-specific activity .

Q. What analytical methods resolve contradictions in reported bioactivity data?

Discrepancies in antimicrobial or cytotoxic results may arise from impurity profiles or assay conditions. High-purity samples (≥95%, verified by HPLC) and standardized protocols (e.g., CLSI guidelines for MIC assays) improve reproducibility. Meta-analyses of published data using tools like RevMan can identify confounding variables .

Methodological Tables

Table 1: Common Synthetic Routes for Triazole-Amines

| Reaction Type | Reagents/Conditions | Key Intermediate | Reference |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | Thioether-linked triazole | |

| Cyclization | NaN₃, Cu(I) catalyst, 100°C | 1,2,4-Triazole ring |

Table 2: Crystallographic Parameters for Triazole Derivatives

| Compound | Space Group | Resolution (Å) | R-factor | Software Used |

|---|---|---|---|---|

| 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine | P 1 | 0.80 | 0.031 | SHELXL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.